Product packaging for Methyl 4-chloropyrimidine-5-carboxylate(Cat. No.:CAS No. 1246471-45-3)

Methyl 4-chloropyrimidine-5-carboxylate

Cat. No.: B582161
CAS No.: 1246471-45-3
M. Wt: 172.568
InChI Key: QJLKRVYFYNEGKY-UHFFFAOYSA-N
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Description

General Overview and Significance in Chemical Sciences

Methyl 4-chloropyrimidine-5-carboxylate, identified by its CAS number 1246471-45-3, is a heterocyclic compound featuring a pyrimidine (B1678525) ring core. researchgate.netgoogle.comsynhet.comsigmaaldrich.comchemicalbook.com The strategic placement of a chlorine atom at the 4-position and a methyl carboxylate group at the 5-position makes it a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring itself activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. organic-chemistry.org

The significance of this compound lies in its ability to act as a versatile building block. researchgate.net Chemists utilize its reactive chlorine atom to introduce a variety of functional groups, thereby constructing diverse molecular architectures. The methyl ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further avenues for molecular elaboration. google.com This dual functionality allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. Its utility is underscored by its appearance as a key intermediate in numerous patents for the synthesis of biologically active compounds. google.comorganic-chemistry.org

PropertyValueSource
CAS Number 1246471-45-3 researchgate.netgoogle.comsynhet.comsigmaaldrich.comchemicalbook.com
Molecular Formula C₆H₅ClN₂O₂ researchgate.net
Molecular Weight 172.57 g/mol sigmaaldrich.com
IUPAC Name methyl 4-chloro-5-pyrimidinecarboxylate google.comsigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

Historical Context of Pyrimidine Chemistry and Derivatives

The journey of pyrimidine chemistry began in the 19th century, with the initial synthesis of barbituric acid in 1879 marking a significant milestone. The term "pyrimidine" itself was coined by Pinner in 1884. These early explorations laid the groundwork for understanding the fundamental reactivity and properties of the pyrimidine ring system.

Historically, the synthesis of pyrimidine derivatives has been a central theme in heterocyclic chemistry. Classic methods often involve the condensation of β-dicarbonyl compounds with amidines. Over the decades, a plethora of synthetic strategies have been developed to access a wide range of substituted pyrimidines. The synthesis of pyrimidine-5-carboxylic acid derivatives, in particular, has been an area of active research, with various methods being developed to introduce the carboxyl functional group at the C5 position. chemicalbook.com The introduction of a halogen at the C4 position, as seen in this compound, is a more modern development, driven by the need for versatile intermediates in fields like medicinal chemistry where SNAr reactions are frequently employed for lead optimization.

Current Research Landscape and Future Directions

The current research landscape for this compound is heavily influenced by its role as a synthetic intermediate. A significant portion of the research citing this compound is found within the patent literature, highlighting its importance in the development of new chemical entities with potential therapeutic applications. google.comorganic-chemistry.org For instance, it has been cited in patents for the synthesis of aryl and heteroaryl amides intended for use as anti-proliferative, anti-thrombotic, and anti-viral agents. google.com

Future research is likely to continue leveraging the reactivity of this compound to create novel molecular scaffolds. The development of more efficient and green synthetic methods for its preparation and subsequent functionalization will be a key area of focus. As our understanding of biological pathways deepens, this versatile building block will undoubtedly be employed to synthesize targeted inhibitors and modulators of various enzymes and receptors. Furthermore, its application in materials science, although less explored, holds promise for the development of new functional materials with tailored electronic and photophysical properties. The continued exploration of the reactivity of this and related pyrimidine derivatives will undoubtedly open new avenues in both academic and industrial research.

Interactive Data Table: Physicochemical Properties of this compound

ParameterPredicted Value
logP 1.0
pKa (most acidic) 0.5
pKa (most basic) 1.5
Polar Surface Area 51.6 Ų
Rotatable Bond Count 2
Refractivity 40.0 m³·mol⁻¹
Polarizability 15.4 ų

Note: The data in this table is based on computational predictions and should be considered as estimated values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B582161 Methyl 4-chloropyrimidine-5-carboxylate CAS No. 1246471-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLKRVYFYNEGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660059
Record name Methyl 4-chloropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-45-3
Record name Methyl 4-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloropyrimidine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Ii. Synthetic Methodologies for Methyl 4 Chloropyrimidine 5 Carboxylate and Its Analogues

Direct Synthesis Routes for Methyl 4-chloropyrimidine-5-carboxylate

Direct synthesis routes aim to construct the this compound molecule from acyclic precursors in a limited number of steps. These methods often involve the simultaneous formation of the pyrimidine (B1678525) ring and introduction of the required functional groups.

The formation of the methyl carboxylate group is a critical step in the synthesis. This can be achieved through standard esterification procedures. For instance, if 4-chloropyrimidine-5-carboxylic acid is available, it can be converted to its methyl ester. A common method involves the use of a reagent like acetyl chloride in methanol (B129727). This in situ generation of methanolic HCl provides an effective medium for the esterification of carboxylic acids. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with methanol to form the methyl ester. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this transformation. For example, a related synthesis of methyl 2-chloropyrimidine-4-carboxylate involves dissolving the corresponding carboxylic acid in a solvent like dichloromethane, adding a catalytic amount of dimethylformamide (DMF), and then introducing oxalyl chloride. The resulting acyl chloride is then reacted with anhydrous methanol to yield the methyl ester. chemicalbook.com A similar strategy can be applied to the synthesis of the 5-carboxylate isomer.

A general representation of the final esterification step is shown below:

Reaction Scheme: Esterification of 4-chloropyrimidine-5-carbonyl chloride

The introduction of the chlorine atom at the 4-position of the pyrimidine ring is typically achieved by the chlorination of a precursor, most commonly a 4-hydroxypyrimidine (B43898) derivative. The hydroxyl group at this position exists in tautomeric equilibrium with its keto form, 4-pyrimidinone.

A widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). georganics.sknih.gov The reaction is often carried out at elevated temperatures, sometimes in the presence of a base or a catalyst. For instance, in the synthesis of the analogous ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, the precursor 4-oxopyrimidine sodium salt is treated with phosphorus oxychloride under reflux conditions to afford the 4-chloro derivative. georganics.sk This method is broadly applicable to a range of pyrimidine systems.

Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be utilized, often in conjunction with POCl₃. arkat-usa.org The choice of chlorinating agent and reaction conditions can be influenced by the other substituents present on the pyrimidine ring.

Precursor-Based Synthetic Approaches

These methods rely on the modification of a pre-formed pyrimidine ring system to introduce the desired chloro and methyl carboxylate functionalities.

A logical and common approach to this compound begins with a pyrimidine-5-carboxylic acid derivative, typically methyl 4-hydroxypyrimidine-5-carboxylate. bldpharm.comchembk.com This precursor can be synthesized through various cyclization strategies. One fundamental method involves the condensation of formamidine (B1211174) with a suitable three-carbon synthon, such as diethyl 2-(ethoxymethylene)malonate. georganics.sknih.gov

The synthesis can be envisioned as a two-step process:

Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate: This intermediate can be prepared by reacting formamidine with a malonic ester derivative.

Chlorination: The resulting methyl 4-hydroxypyrimidine-5-carboxylate is then subjected to chlorination, typically with phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom, yielding the final product.

Table 1: Representative Two-Step Synthesis from Precursor

StepPrecursorReagentsIntermediate/ProductTypical Conditions
1Diethyl 2-(ethoxymethylene)malonate and FormamidineBase (e.g., NaOEt)Ethyl 4-hydroxypyrimidine-5-carboxylateReflux in Ethanol
2Ethyl 4-hydroxypyrimidine-5-carboxylatePOCl₃Ethyl 4-chloropyrimidine-5-carboxylateReflux

Note: The ethyl ester is shown as an example; a similar pathway would be used for the methyl ester.

An alternative strategy involves the introduction of the carboxylate group onto a pre-existing halogenated pyrimidine. For instance, a 5-halopyrimidine could be carboxylated. A notable method for this is the Minisci reaction, which involves a homolytic alkoxycarbonylation. ucla.edu While this has been demonstrated for the synthesis of ethyl 5-bromopyrimidine-4-carboxylate from 5-bromopyrimidine, a similar radical-based approach could potentially be adapted for the synthesis of the chloro-analogue and its subsequent esterification. ucla.edu

Another approach could involve the use of a di-chlorinated pyrimidine as a starting material. For example, 4,6-dichloropyrimidine (B16783) could potentially be selectively functionalized at the 5-position, though achieving such regioselectivity can be challenging.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. mdpi.com Traditional methods for pyrimidine synthesis often rely on hazardous reagents and solvents.

Modern approaches seek to address these issues through several strategies:

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and can reduce waste. The Biginelli reaction is a classic example for the synthesis of dihydropyrimidines and could be adapted for related structures.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ethanol, is a key principle. Some pyrimidine syntheses have been successfully carried out in aqueous media. nih.gov

Catalysis: The use of catalysts, including solid-supported catalysts or biocatalysts, can improve reaction efficiency and reduce the need for stoichiometric reagents.

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding the reactants together (mechanochemistry), can significantly reduce waste and simplify purification. mdpi.com For example, the synthesis of certain tetrahydropyrimidine-5-carboxylate derivatives has been achieved using a grindstone method with a catalytic amount of copper(II) chloride. mdpi.com

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not widely published, the principles of using less hazardous reagents (e.g., replacing POCl₃ with a milder chlorinating agent if possible), minimizing solvent use, and improving energy efficiency are all relevant considerations for future synthetic route development.

Solvent-Free and Catalytic Methods

The development of solvent-free and catalytic synthetic routes represents a major advancement in green chemistry. benthamdirect.comnih.gov These methods not only minimize the environmental impact by eliminating hazardous organic solvents but also often lead to improved reaction rates and simpler product isolation. ias.ac.in

Several innovative techniques have been applied to the synthesis of pyrimidine-5-carboxylate derivatives. The Grindstone technique, a mechanochemical method, has been successfully used for the solvent-less, one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. mdpi.comsemanticscholar.org This method involves grinding the reactants—such as a substituted benzaldehyde, urea (B33335), and ethyl acetoacetate—with a catalytic amount of a substance like copper(II) chloride (CuCl₂·2H₂O), yielding excellent results rapidly and economically. mdpi.comsemanticscholar.org Similarly, ammonium (B1175870) chloride has been employed as an inexpensive and readily available catalyst for the solvent-free synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives at elevated temperatures. ias.ac.in

Catalysis is central to modern pyrimidine synthesis, with various metals and organocatalysts being explored. mdpi.com Iridium-pincer complexes have been shown to efficiently catalyze the regioselective, multicomponent synthesis of highly substituted pyrimidines from amidines and alcohols. acs.org Copper catalysts are also prominent, facilitating cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines to construct the pyrimidine ring. mdpi.com In some cases, catalyst-free conditions can be achieved, for instance, in the synthesis of tri- and tetrasubstituted pyrimidines via a [5+1] annulation of enamidines, which are prepared under solvent-free conditions. mdpi.com

Table 1: Examples of Solvent-Free and Catalytic Methods in Pyrimidine Synthesis

Method Type Catalyst / Promoter Key Features Reactant Types Product Type Reference(s)
Grindstone Technique CuCl₂·2H₂O Solvent-free, rapid, economical, multicomponent. Benzaldehyde, Urea, Ethyl acetoacetate Tetrahydropyrimidine-5-carboxylates mdpi.comsemanticscholar.org
Solvent-Free Heating Ammonium Chloride Inexpensive catalyst, neutral and solvent-free conditions. Benzaldehyde, Malononitrile, Urea/Thiourea Pyrimidine-5-carbonitriles / Carboxamides ias.ac.in
Solvent-Free Catalysis Magnetic nano Fe₃O₄ Recyclable catalyst, good yields. Aldehyde, Malononitrile, Benzamidine Pyrimidine-5-carbonitriles growingscience.com
Multicomponent Catalysis PN₅P–Ir–pincer complex Regioselective, uses alcohols as building blocks. Amidines, Alcohols Substituted Pyrimidines mdpi.comacs.org
Cycloaddition Copper(II) Powerful tool for pyrimidine construction. Alkynes, Amidines, Guanidines Substituted Pyrimidines mdpi.com
[5+1] Annulation None (Catalyst-free) Solvent-free intermediate preparation. Enamidines, Orthoesters Substituted Pyrimidines mdpi.com

Atom Economy and Sustainable Synthetic Routes

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org Syntheses with high atom economy are inherently more sustainable as they generate less waste. nih.gov

The pursuit of sustainability in pyrimidine synthesis has led to the adoption of several key strategies:

Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction, which combine three or more starting materials in a single step to form a complex product, are highly atom-economical. ias.ac.injchemrev.com They reduce the number of synthetic steps, solvent usage, and purification operations.

Use of Greener Catalysts: There is a shift towards using more environmentally benign catalysts. These include organocatalysts like proline, which can induce chirality, and recyclable catalysts such as magnetic nanoparticles. growingscience.comjchemrev.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and selectivity in shorter timeframes compared to conventional heating methods. benthamdirect.comjchemrev.com These techniques are considered green as they can significantly reduce energy consumption. benthamdirect.com

Sustainable Feedstocks: A forward-looking approach involves using alcohols derived from biomass as starting materials. acs.org An iridium-catalyzed MCR that converts alcohols into highly functionalized pyrimidines exemplifies this sustainable strategy, liberating only hydrogen and water as byproducts. acs.org

Table 2: Conceptual Comparison of Synthetic Routes for Pyrimidine Derivatives

Feature Traditional Synthetic Route Sustainable Synthetic Route
Number of Steps Often multi-step (e.g., protection, activation, coupling, deprotection) Often one-pot or few steps (e.g., Multicomponent Reaction) ias.ac.inacs.org
Reagents Often uses stoichiometric, high-mass reagents that become waste wikipedia.org Uses catalytic amounts of reagents; reagents are fully incorporated nih.gov
Atom Economy Generally lower, due to byproducts and protecting groups wikipedia.org Generally higher, approaching 100% in ideal cycloadditions nih.gov
Solvents / Conditions Often requires harsh conditions and large volumes of volatile organic solvents Employs greener solvents (e.g., water, ethanol), solvent-free conditions, or alternative energy sources (microwaves) benthamdirect.comacs.org
Waste Generation High (poor E-factor) Low (favorable E-factor)

Analogues and Derivatives Synthesis Strategies

The pyrimidine scaffold is a versatile platform that can be readily modified to generate a diverse library of analogues. humanjournals.com The chlorine atom at the C-4 position and the ester at the C-5 position of this compound are key functional handles for derivatization.

Functional Group Modifications at Pyrimidine Ring Positions

Functional Group Interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. fiveable.meimperial.ac.uk For chloropyrimidines, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C-4 position. researchgate.netacs.org

Key modifications include:

Displacement of the C-4 Chlorine: The chloro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This is the most common strategy for introducing diversity at this position.

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) yields 4-aminopyrimidine (B60600) derivatives. This can occur under non-catalyzed SₙAr conditions or be facilitated by palladium catalysis (see section 2.4.2). acs.orgresearchgate.net

Alkoxylation/Aryloxylation: Treatment with sodium alkoxides or phenoxides produces 4-alkoxy- or 4-aryloxypyrimidines.

Thiolation: Reaction with thiols or thiophenoxides gives 4-thioether derivatives.

Modification of the C-5 Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into other functional groups, such as amides (via coupling with amines), other esters, or reduced to a hydroxymethyl group.

Modification at Other Positions: In analogues with additional substituents (e.g., a chloro or methylthio group at C-2), selective or sequential displacement can lead to polysubstituted pyrimidines. The reactivity at C-4 is generally greater than at C-2 in dichloropyrimidines. researchgate.netacs.org

Table 3: Examples of Functional Group Interconversions (FGI) on the Pyrimidine Ring

Position Initial Group Reagents / Conditions Final Group Reference(s)
C-4 -Cl R¹R²NH, Base (e.g., K₂CO₃) or Pd-catalysis -NR¹R² (Amino) acs.orgresearchgate.net
C-4 -Cl NaOR (Sodium alkoxide) -OR (Alkoxy) researchgate.net
C-4 -Cl NaSR (Sodium thiolate) -SR (Thioether)
C-5 -COOCH₃ LiOH or NaOH (Hydrolysis) -COOH (Carboxylic Acid)
C-5 -COOH Amine, Coupling Agent (e.g., HATU, EDCI) -CONHR (Amide)
C-2 -Cl R¹R²NH (often requires catalysis for selectivity) -NR¹R² (Amino) acs.orgresearchgate.net

Introduction of Diverse Substituents via Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org For this compound and its analogues, these reactions provide powerful tools for introducing a wide array of substituents, primarily at the C-4 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrimidine (an organohalide) with an organoboron compound (typically a boronic acid or ester). libretexts.org It is a robust method for forming C-C bonds and introducing aryl or heteroaryl groups. Good yields have been reported for the Suzuki coupling of dichloropyrimidines with various arylboronic acids using catalysts like Pd(PPh₃)₄. mdpi.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is the premier method for introducing alkynyl substituents onto the pyrimidine ring. The reaction can be highly regioselective, as demonstrated in the coupling of dihalopurines, where the choice of palladium ligand can direct the reaction to a specific position. rsc.orgnih.gov

Buchwald-Hartwig Amination: As an alternative to classical SₙAr, this palladium-catalyzed C-N cross-coupling reaction offers a broader scope for amine coupling partners and often proceeds under milder conditions. wikipedia.orglibretexts.org It is particularly useful for coupling less nucleophilic amines. In the context of dichloropyrimidines, catalyst selection is crucial for achieving high regioselectivity, strongly favoring substitution at the C-4 position over the C-2 position. acs.orgacs.org

Table 4: Key Coupling Reactions for Derivatization of Chloropyrimidines

Reaction Catalyst System (Example) Reagents Substituent Introduced Product Type Reference(s)
Suzuki-Miyaura Pd(PPh₃)₄, Base (e.g., K₃PO₄) Ar-B(OH)₂ (Arylboronic acid) Aryl / Heteroaryl 4-Arylpyrimidine libretexts.orgmdpi.com
Sonogashira PdCl₂(PPh₃)₂, CuI, Amine Base R-C≡CH (Terminal alkyne) Alkynyl 4-Alkynylpyrimidine wikipedia.orglibretexts.org
Buchwald-Hartwig Pd(OAc)₂, Ligand (e.g., dppb), Base (e.g., LiHMDS) R¹R²NH (Amine) Amino 4-Aminopyrimidine acs.orgwikipedia.org

Stereoselective and Regioselective Synthesis of Chiral Analogues

The synthesis of specific isomers, whether constitutional isomers (regioisomers) or stereoisomers, is a hallmark of sophisticated synthetic chemistry.

Regioselective Synthesis: Regioselectivity refers to the preferential reaction at one specific site in a molecule with multiple reactive sites. In the context of substituted pyrimidines, this is critical.

C-4 vs. C-2 Reactivity: As noted, in 2,4-dichloropyrimidines, nucleophilic attack generally favors the more electrophilic C-4 position. researchgate.net However, the regioselectivity of palladium-catalyzed aminations can be exquisitely controlled by the choice of catalyst and base, allowing for highly selective C-4 amination. acs.org

Solvent Control: In some systems, the choice of solvent can dramatically switch the regioselectivity of a reaction. For instance, a divergent synthesis of pyrimidine derivatives was developed where using 1,4-dioxane (B91453) favored O-alkylation, while dimethyl sulfoxide (B87167) (DMSO) favored N-alkylation from the same starting materials. rsc.org

Catalyst Control: For substrates with multiple identical leaving groups, such as diiodopurines, the catalyst ligand can determine the site of Sonogashira coupling, enabling selective functionalization at either the C-2 or C-8 position. rsc.org

Stereoselective Synthesis: Stereoselective synthesis focuses on the formation of a single stereoisomer of a chiral product. This is crucial in medicinal chemistry, where different enantiomers or diastereomers can have vastly different biological activities.

Asymmetric Catalysis: A powerful strategy involves using a chiral catalyst to transform an achiral starting material into a chiral product with high enantiomeric excess (ee). A rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates has been developed to produce chiral N-allylpyrimidine acyclic nucleosides in good yields and up to 99% ee. nih.gov This method provides direct access to branched chiral analogues.

Substrate-Controlled Stereoselection: Chirality can also be introduced by using a chiral starting material or reagent. For example, the synthesis of 3'-deuterated pyrimidine nucleosides was achieved with complete stereocontrol via the stereoselective reduction of a chiral 3-oxoribose derivative. johnshopkins.edu

Table 5: Examples of Regio- and Stereoselective Syntheses for Pyrimidine Analogues

Selectivity Type Reaction Key Control Element Outcome Reference(s)
Regioselective Buchwald-Hartwig Amination Pd-catalyst / Ligand choice Preferential amination at C-4 over C-2 in dichloropyrimidines acs.orgacs.org
Regioselective Nucleophilic Substitution Solvent (Dioxane vs. DMSO) Switch between O- and N-alkylation products rsc.org
Regioselective Sonogashira Coupling Pd-catalyst / Ligand choice Selective alkynylation at C-2 or C-8 in diiodopurines rsc.org
Stereoselective Asymmetric Allylation [Rh(COD)Cl]₂ / Chiral diphosphine catalyst Synthesis of chiral pyrimidine acyclic nucleosides (up to 99% ee) nih.gov
Stereoselective Ketone Reduction Substrate stereocenter / Reducing agent Stereocontrolled synthesis of deuterated pyrimidine nucleosides johnshopkins.edu

Iii. Chemical Reactivity and Reaction Mechanisms of Methyl 4 Chloropyrimidine 5 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The most prominent reaction of Methyl 4-chloropyrimidine-5-carboxylate involves the displacement of the chloride atom at the C4 position via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring's two nitrogen atoms significantly lower the electron density of the ring carbons, facilitating the attack of nucleophiles. The chlorine atom at C4 is particularly activated for substitution because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the adjacent nitrogen atom (N3) and the para-nitrogen atom (N1). The electron-withdrawing ester group at the C5 position further enhances this electrophilicity.

The generally accepted SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Amination Reactions

The chlorine atom at the C4 position can be readily displaced by a variety of primary and secondary amines, including aliphatic and aromatic amines, to yield the corresponding 4-amino-pyrimidine-5-carboxylate derivatives. These reactions are typically carried out by heating the chloropyrimidine with the desired amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. Solvents such as ethanol, isopropanol, dioxane, or dimethylformamide (DMF) are commonly employed. The reaction temperature can range from room temperature to reflux, depending on the nucleophilicity of the amine and the reactivity of the substrate.

Amine NucleophileSolventBaseTemperatureProductReference
3-Trifluoromethyl anilineChloroform(Excess Amine)Reflux4-(3'-Trifluoromethyl anilino)-5-cyano pyrimidine google.com
2,3-Dimethyl anilineChloroform(Excess Amine)Reflux4-(2',3'-Dimethyl anilino)-5-cyano pyrimidine google.com
N-Methyl anilineChloroform(Excess Amine)Reflux4-(N-Methyl anilino)-5-cyano pyrimidine* google.com
Various AminesDioxaneEt3NRefluxSubstituted 5-aminopyrimidine-6-carboxylic acid amides** google.com

*Note: Data from analogous reaction with 4-chloro-5-cyanopyrimidine. **Note: Data from analogous reaction with 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam.

Thiolation and Alkylthiolation Reactions

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are effective reagents for the displacement of the C4-chloro substituent. The reaction with a thiol (R-SH) is often performed in the presence of a base (e.g., NaH, K2CO3, Et3N) to generate the more nucleophilic thiolate anion (R-S⁻). This anion then attacks the C4 position to form the corresponding 4-alkylthio- or 4-arylthio-pyrimidine derivative. Common solvents for these reactions include alcohols, DMF, and acetonitrile (B52724). Depending on the substrate and nucleophile, these reactions can often proceed at room temperature or with gentle heating.

Sulfur NucleophileBaseSolventTemperatureProductReference
Thiophenol (PhSH)Sodium Thiophenolate (PhSNa)Not specifiedNot specifiedEthyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate*

*Note: Data from analogous reaction with ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which may proceed via a different mechanism (ring expansion vs. direct substitution).

Alkoxylation and Phenoxylation Reactions

The chlorine atom can also be substituted by oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), to produce 4-alkoxy- and 4-phenoxy-pyrimidine-5-carboxylates. These reactions are typically carried out by treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide/phenoxide in the corresponding alcohol or an aprotic polar solvent like DMF or THF. For example, reaction with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) would yield Methyl 4-methoxypyrimidine-5-carboxylate. These substitutions often require heating to proceed at a reasonable rate.

Oxygen NucleophileSolventTemperatureProductReference
Sodium MethoxideToluene100 °CMethyl cyclopropanecarboxylate*
Sodium MethoxideAbsolute Ethanol2-5 °C1,4-Diphenyl-5-amino-1,2,3-triazole**

*Note: Data from analogous ring-closure reaction of methyl γ-chlorobutyrate. **Note: Data from a different reaction type using sodium methoxide as a base.

Cyanation Reactions

The introduction of a cyano (-CN) group in place of the chlorine atom is a valuable transformation as the resulting nitrile can be further converted into other functional groups like carboxylic acids, amines, or amides. The cyanation of halo-aromatics is commonly achieved using a metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of a palladium or copper catalyst. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method, while modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope. These reactions are typically run in polar aprotic solvents like DMF, NMP, or DMSO at elevated temperatures.

*Note: Data from analogous SN2 reaction of benzyl (B1604629) chloride.

Reactions Involving the Ester Functional Group

The methyl carboxylate group at the C5 position is the second key reactive site on the molecule. It undergoes reactions typical of carboxylic acid esters, most notably hydrolysis.

Hydrolysis and Saponification

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-chloropyrimidine-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is more common and is typically irreversible. The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). A co-solvent like methanol, ethanol, or THF is often used to ensure the solubility of the organic substrate.

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH3) as the leaving group to form the carboxylic acid. In the basic medium, the acidic carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidic workup step (e.g., addition of HCl) is required to protonate the carboxylate and isolate the neutral carboxylic acid product.

A representative procedure involves dissolving the ester in a mixture of methanol and aqueous NaOH solution and stirring the mixture, sometimes with heating, until the reaction is complete. Subsequent acidification precipitates the carboxylic acid product.

Transesterification

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy group. masterorganicchemistry.com This process is typically catalyzed by either an acid or a base. wikipedia.org For this compound, the methyl ester group can be exchanged with other alkyl groups by reacting it with an alcohol (R'-OH) in the presence of a catalyst.

Mechanism:

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (R'O⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion (CH₃O⁻) to yield the new ester. masterorganicchemistry.comwikipedia.org The reaction is an equilibrium process, and using the desired alcohol as a solvent can drive the reaction to completion. wikipedia.org

Acid-Catalyzed Transesterification: In an acidic medium, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The alcohol (R'-OH) then attacks this activated carbon. Following a series of proton transfer steps, methanol is eliminated, and the new ester is formed. masterorganicchemistry.comwikipedia.org

The efficiency of transesterification can be influenced by various factors, including the catalyst, solvent, temperature, and the structure of the alcohol. nih.govresearchgate.net For instance, the use of solid catalysts like ion-exchange resins or metal clusters can simplify product purification. researchgate.netorganic-chemistry.org While specific studies on this compound are not prevalent, the principles of transesterification are widely applicable. For example, ethyl esters are readily converted to their corresponding methyl esters by reaction with methanol. researchgate.net This process is crucial in various industrial applications, including the synthesis of polyesters and biodiesel. wikipedia.org

Below is a representative table illustrating typical conditions for transesterification.

Catalyst TypeReagentsConditionsProduct
Acid (e.g., H₂SO₄)R'-OH (solvent)Heat4-Chloropyrimidine-5-carboxylate ester (R' ester)
Base (e.g., NaOR')R'-OH (solvent)Heat4-Chloropyrimidine-5-carboxylate ester (R' ester)
Enzyme (e.g., Lipase)Acyl donor, R'-OHMild temperature, Organic solvent4-Chloropyrimidine-5-carboxylate ester (R' ester)

Amidation and Hydrazinolysis

The ester group of this compound can be converted into an amide or a hydrazide through reactions with amines or hydrazine (B178648), respectively. These transformations are crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

Amidation: The reaction with a primary or secondary amine (R'R''NH) converts the methyl ester into the corresponding N-substituted pyrimidine-5-carboxamide. This reaction, often requiring heat, proceeds via nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of methanol. The reactivity can be enhanced by converting the amine into a more potent nucleophile or by using catalysts.

Hydrazinolysis: Hydrazinolysis involves the reaction of the ester with hydrazine (N₂H₄), typically in a solvent like ethanol, to produce 4-chloropyrimidine-5-carbohydrazide. This reaction is a standard method for synthesizing hydrazides, which are versatile intermediates for constructing various heterocyclic systems like triazoles or pyrazoles. mdpi.com The reaction mechanism is analogous to amidation. In some cases, the reaction conditions, such as the presence of air, can influence the outcome, potentially leading to side reactions like oxidative dehydrazination if the initial product is air-sensitive. mdpi.comnih.gov

The table below summarizes these reactions.

ReactionReagentProduct
AmidationPrimary or Secondary Amine (R'R''NH)N-substituted 4-chloropyrimidine-5-carboxamide
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)4-Chloropyrimidine-5-carbohydrazide

Reduction Reactions

The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-chloropyrimidin-5-yl)methanol. This transformation is typically achieved using powerful reducing agents.

Common reducing agents for esters include lithium aluminum hydride (LiAlH₄) and, in some cases, sodium borohydride (B1222165) (NaBH₄) under specific conditions, although LiAlH₄ is generally more effective for ester reduction. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the ester's carbonyl carbon. This is followed by the elimination of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Furthermore, the chloro-substituent on the pyrimidine ring can also be a site for reduction. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) is a common method for the dehalogenation of chloropyrimidines. oregonstate.edu This process, known as hydrogenolysis, replaces the chlorine atom with a hydrogen atom. The conditions for these reductions, such as the choice of catalyst, solvent, and base (to neutralize the HCl formed), are critical to achieving the desired product selectively without reducing the pyrimidine ring itself. oregonstate.edu

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com However, the pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack, making EAS reactions significantly more difficult compared to benzene.

The presence of a chlorine atom (an electron-withdrawing group) and a methyl carboxylate group (also electron-withdrawing) further deactivates the pyrimidine ring of this compound. Therefore, typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are generally not feasible under standard conditions. Forcing conditions may lead to decomposition or reaction at other sites. Electrophilic substitution on pyrimidine rings, when it does occur, often requires the presence of strong electron-donating groups on the ring to activate it, which is not the case for this compound.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of this compound serves as an excellent handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis for creating complex molecules from simpler precursors.

Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org this compound is a suitable substrate for this reaction, where the C-Cl bond at the 4-position undergoes coupling.

Reaction Scheme: The general reaction involves treating the chloropyrimidine with an aryl or alkyl boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base.

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. libretexts.org

Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, a step that is facilitated by the base. libretexts.org

Reductive Elimination: The newly coupled product is expelled from the palladium complex, which regenerates the active Pd(0) catalyst. libretexts.org

The choice of catalyst, ligands, base, and solvent is crucial for high yields, especially with challenging substrates like heteroaryl chlorides. organic-chemistry.org This reaction is highly valued for its tolerance of various functional groups and its use of non-toxic organoboron reagents. libretexts.org

A summary of representative Suzuki-Miyaura coupling conditions is provided below.

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the cross-coupling
LigandPPh₃, SPhos, XPhosStabilizes and activates the catalyst
Boronic Acid/EsterAryl-B(OH)₂, Alkyl-B(OH)₂Source of the new C-substituent
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent
SolventToluene, Dioxane, DMFSolubilizes reactants

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org

For this compound, this reaction provides a direct route to synthesize 4-amino-pyrimidine derivatives by replacing the chlorine atom with a nitrogen nucleophile.

Reaction Scheme: The reaction couples the chloropyrimidine with an amine (R¹R²NH) using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The mechanism is similar to the Suzuki coupling in its main stages: oxidative addition of the Pd(0) catalyst to the C-Cl bond, formation of a palladium-amido complex by reaction with the amine (facilitated by the base), and subsequent reductive elimination to afford the aminated product and regenerate the catalyst. libretexts.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the success and broad scope of this reaction, allowing for the coupling of less reactive aryl chlorides under milder conditions. wikipedia.org

The table below outlines typical components for a Buchwald-Hartwig amination reaction.

ComponentExamplePurpose
Palladium Pre-catalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
LigandBINAP, Xantphos, RuPhosEssential for catalytic activity and stability
AminePrimary/Secondary Alkyl/Aryl AminesNitrogen nucleophile
BaseNaOt-Bu, K₃PO₄, LiHMDSDeprotonates the amine and facilitates C-N bond formation
SolventToluene, DioxaneReaction medium

Sonogashira Coupling

General principles of the Sonogashira reaction suggest that the chlorine atom at the C4 position of the pyrimidine ring can be substituted with an alkyne group under appropriate catalytic conditions. The reactivity of the C-Cl bond in such reactions is a critical factor. Generally, the reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net

For related chloropyrimidine systems, various palladium catalysts, copper(I) sources, bases, and solvents have been utilized. Common palladium catalysts include complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). nih.gov Copper(I) iodide (CuI) is the most common co-catalyst. A variety of organic and inorganic bases can be employed, with amines like triethylamine (B128534) or diisopropylethylamine being frequently used. The choice of solvent depends on the specific substrates and conditions, with solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile being common. nih.govrsc.org

Given the absence of specific documented examples for this compound, a hypothetical reaction table based on general knowledge of Sonogashira couplings is presented below for illustrative purposes.

Interactive Data Table: Hypothetical Sonogashira Coupling of this compound

EntryAlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF60Data not available
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF80Data not available
31-Heptyne[Pd(dppf)Cl₂]CuIK₂CO₃Dioxane100Data not available
4EthynyltrimethylsilanePd(OAc)₂/XPhosCuICs₂CO₃Toluene90Data not available

This table is for illustrative purposes only, as specific experimental data for the Sonogashira coupling of this compound is not found in the searched literature.

Rearrangement Reactions and Cycloadditions

Detailed studies on the rearrangement and cycloaddition reactions specifically involving this compound are scarce in the available scientific literature. While pyrimidine derivatives, in general, can undergo various types of rearrangements and participate in cycloaddition reactions, specific examples starting from this compound are not well-documented.

Rearrangement Reactions:

Rearrangement reactions of the pyrimidine core are known but often occur under specific conditions or with particular substitution patterns that may not be applicable to this compound. For instance, some pyrimidine N-oxides can undergo the Boekelheide rearrangement. However, this requires the initial formation of an N-oxide, a derivative of the title compound. Other rearrangements, such as those involving ring-opening and re-cyclization, have been observed in different pyrimidine systems, but not specifically originating from a 4-chloro-5-methoxycarbonylpyrimidine structure.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for the construction of fused heterocyclic systems. Pyrimidine rings can act as either the diene or dienophile component in Diels-Alder reactions, depending on their substitution and the nature of the reacting partner. However, the presence of the chloro and methoxycarbonyl substituents on the pyrimidine ring of this compound would significantly influence its electronic properties and, consequently, its reactivity in cycloaddition reactions. There are no specific reports found detailing the participation of this compound as a substrate in intermolecular or intramolecular cycloaddition reactions. The synthesis of pyrimidine-fused heterocycles often involves cycloadditions where the pyrimidine ring is formed as part of the reaction, rather than being a starting material.

Due to the lack of specific research findings on the rearrangement and cycloaddition reactions of this compound, no data tables can be provided for this section.

Iv. Applications in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The pyrimidine (B1678525) core is a fundamental scaffold in numerous biologically active compounds. Methyl 4-chloropyrimidine-5-carboxylate serves as a key starting material for the synthesis of more intricate heterocyclic structures, particularly fused ring systems. Its ability to undergo cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular frameworks.

The reactivity of this compound facilitates the annulation of additional rings onto the pyrimidine core, leading to the formation of various fused heterocyclic systems. These fused pyrimidines are of significant interest due to their prevalence in medicinal chemistry.

A notable application is in the synthesis of the tricyclic pyrimido[4,5-c]quinoline (B14755456) core. This synthesis involves a domino Suzuki coupling–intramolecular amide formation between a pyrimidine derivative, such as methyl 5-bromopyrimidine-4-carboxylate, and an appropriate boronic acid. ucla.edu This approach highlights the utility of halogenated pyrimidine carboxylates in constructing complex, polycyclic aromatic systems that are scaffolds for potent kinase inhibitors. ucla.edu

The general strategy for creating fused pyrimidines often involves the initial substitution of the chlorine atom followed by cyclization reactions that incorporate the ester group or other functionalities. This methodology provides access to a diverse range of fused systems with varied substitution patterns.

The versatility of this compound extends to its use as a precursor for a variety of fused five-membered heterocyclic rings, including pyrazoles, pyrroles, and thiophenes, fused to the pyrimidine ring.

Pyrazolopyrimidines: These compounds can be synthesized from pyrimidine precursors through the construction of the pyrazole (B372694) ring. For instance, the synthesis of pyrazolo[4,3-d]pyrimidine derivatives can be achieved through a multi-step sequence starting from a suitably substituted pyrazole, which is then elaborated to form the pyrimidine ring. nih.gov Conversely, a substituted pyrimidine can serve as the foundation for building the pyrazole ring.

Pyrrolopyrimidines: The synthesis of pyrrolopyrimidines often involves the reaction of a chloropyrimidine with a species that can form the pyrrole (B145914) ring. For example, 4-chloro pyrrolopyrimidines can be reacted with hydrazine (B178648) hydrate, which can then be used to build further heterocyclic structures. nih.gov Pyrrolo[2,3-d]pyrimidines, in particular, are important scaffolds in medicinal chemistry and their synthesis is a key area of research. nih.govmdpi.com

Thienopyrimidines: These fused systems are accessible from precursors like this compound. The synthesis of thieno[2,3-d]pyrimidines can be accomplished by reacting a 2-aminothiophene-3-carbonitrile (B183302) with nitriles in the presence of dry hydrogen chloride, which leads to the formation of the fused pyrimidine ring. mdpi.com The starting thiophene (B33073) can be prepared through the Gewald reaction. mdpi.com

Fused HeterocycleSynthetic StrategyKey Intermediates
Pyrimido[4,5-c]quinolineDomino Suzuki coupling–intramolecular amidationMethyl 5-bromopyrimidine-4-carboxylate, 2-amino-4-(methoxycarbonyl) phenylboronic acid
Pyrazolo[4,3-d]pyrimidineCyclization reactions4-Amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide
PyrrolopyrimidineReaction with hydrazine followed by cyclization4-chloro pyrrolopyrimidine, Hydrazine hydrate
ThienopyrimidineGewald reaction followed by cyclization2-aminothiophene-3-carbonitrile, Aryl or arylalkyl nitriles

Role in Medicinal Chemistry Intermediates

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a valuable intermediate in the synthesis of these pharmaceutically important molecules due to the ease with which its functional groups can be manipulated to create libraries of compounds for biological screening.

The utility of this compound as a medicinal chemistry intermediate is demonstrated in the synthesis of a variety of active pharmaceutical ingredients (APIs). Pyrimidine derivatives are known to act as inhibitors of enzymes involved in DNA synthesis, making them attractive candidates for anticancer agents.

One specific example is the synthesis of potent inhibitors of protein kinase CK2, such as CX-5011, where ethyl 5-bromopyrimidine-4-carboxylate, a closely related analogue, was a key intermediate. ucla.edu Furthermore, dihydroxypyrimidine (DHP) methyl carboxylates are precursors to DHP carboxylic acids and carboxamides, which have been investigated as inhibitors of human cytomegalovirus (HCMV). nih.gov These DHP derivatives have shown potential as antiviral agents by targeting the pUL89 endonuclease of the virus. nih.gov

The synthesis of these active compounds often involves nucleophilic substitution of the chloro group and modification of the carboxylate function to introduce pharmacophoric features necessary for biological activity.

The pyrimidine scaffold, readily accessible from intermediates like this compound, is a fertile ground for the discovery of new drug candidates. The ability to systematically modify the pyrimidine ring allows for the fine-tuning of pharmacological properties.

Recent research has focused on the development of novel kinase inhibitors. For instance, new phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) dual inhibitors have been designed based on a quinazoline (B50416) scaffold, which can be derived from pyrimidine precursors. nih.gov Additionally, pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as antiviral agents, with some compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

The development of these new drug candidates showcases the importance of versatile building blocks like this compound in modern drug discovery programs.

Therapeutic AreaTarget/MechanismExample Compound Class
AnticancerProtein Kinase CK2 InhibitionPyrimido[4,5-c]quinolines (e.g., CX-5011)
Antiviral (HCMV)pUL89 Endonuclease InhibitionDihydroxypyrimidine (DHP) derivatives
AnticancerPI3K/HDAC Dual InhibitionQuinazoline-based inhibitors
Antiviral (HCoV)UndisclosedPyrimido[4,5-d]pyrimidines

Applications in Agrochemical Development

The application of pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. Pyridine-based compounds are crucial in the production of modern pesticides that are highly efficient and have low toxicity. agropages.com Methylpyridine derivatives, in particular, are used to produce fourth-generation agrochemical products. agropages.com

A notable application is in the synthesis of aryloxyphenoxypropionates (APPs), which are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in monocots. researchgate.net The synthesis of these herbicides can involve the coupling of a substituted pyrimidine with a phenoxypropionate moiety. The reactivity of the chloro group on the pyrimidine ring is exploited to form an ether linkage, creating the final herbicidal molecule. The development of these synthetic routes allows for the convenient functionalization of the phenoxypropionate core with various pyrimidinyl groups, leading to the discovery of potent and selective herbicides. researchgate.net

Synthesis of Pesticides and Herbicides

The pyrimidine ring is a well-established pharmacophore in the agrochemical industry. nih.gov The strategic modification of this core structure, often starting from intermediates like this compound, has led to the development of potent pesticides and herbicides.

Research has demonstrated that derivatives of pyrimidine can be synthesized to create novel pesticides. For instance, a series of pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and showed insecticidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and yellow fever. nih.gov In one study, compound 4d in the series achieved 70% mortality at a concentration of 2 µg/mL. nih.gov Another study focused on designing and synthesizing novel pyrimidine sulfonate esters, which exhibited good insecticidal activity against Plutella xylostella and Myzus persicae. mdpi.com

In the realm of herbicides, aryloxyphenoxypropionates (APPs) are a significant class of compounds that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The design and synthesis of novel APPs incorporating pyrimidinyloxy moieties have been explored to create new herbicidal agents. researchgate.net Furthermore, pyrimidine derivatives have been investigated as herbicide safeners, which protect crops from the phytotoxic effects of herbicides. acs.org For example, a series of 6-aryloxy-4-chloro-2-phenylpyrimidines were synthesized and evaluated for their herbicide safening activities, with some compounds showing significant improvement compared to the commercial safener fenclorim. acs.org The development of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters has also yielded compounds with good herbicidal activity against various weeds. nih.gov

Below is a table summarizing the herbicidal activity of selected synthesized compounds.

Compound/Active IngredientTarget WeedEfficacy/ActivityReference
Compound 6-16Stellaria media60% efficacy at 1,000 g/ha nih.gov
Compound 6-28Echinochloa crus-galli, Setaria viridis50% efficacy at 1,000 g/ha nih.gov
Pyrimidine DerivativesPlutella xylostella, Myzus persicaeGood insecticidal activity mdpi.com
Compound 4d (Pyrimidine derivative)Aedes aegypti70% mortality at 2 µg/mL nih.gov

Fungicide Development

The pyrimidine core is integral to the development of modern fungicides used to control a wide range of plant pathogenic fungi. nih.gov this compound and its derivatives serve as foundational structures for creating new fungicidal agents.

One area of research involves the synthesis of pyrimidine carboxamides. A study detailed the design and synthesis of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates. tandfonline.com Several of these compounds displayed moderate to good in vitro fungicidal activities against Sclerotinia sclerotiorum, a pathogenic fungus affecting numerous crops. tandfonline.comresearchgate.net Specifically, compounds 3a and 3g in this series showed inhibitory rates of 69.5% and 70.3%, respectively, at a concentration of 100 mg/L. tandfonline.comresearchgate.net

Another approach has been the synthesis of novel N-(substituted phenyl/benzyl)-2-methylthio-4-((pyridin-3-ylmethyl)amino)pyrimidine-5-carboxamides. bohrium.com Many of these compounds demonstrated excellent activity against Sclerotinia sclerotiorum at 100 μg/mL. bohrium.com The development of new pyrimidine derivatives has also yielded compounds with broad-spectrum antifungal activity against various phytopathogenic fungi, with some showing higher potency than commercial fungicides like dimethomorph (B118703) under specific conditions. nih.govresearchgate.net

The fungicidal activities of some synthesized pyrimidine derivatives are presented in the table below.

CompoundTarget FungusInhibition Rate (%)ConcentrationReference
3a Sclerotinia sclerotiorum69.5100 mg/L tandfonline.comresearchgate.net
3g Sclerotinia sclerotiorum70.3100 mg/L tandfonline.comresearchgate.net
1a Thanatephorus cucumeris (TC)80.450 µg/mL researchgate.net
3b Thanatephorus cucumeris (TC)76.550 µg/mL researchgate.net
1a Phytophthora infestans (PI)22.750 µg/mL nih.gov
3b Phytophthora infestans (PI)36.450 µg/mL nih.gov
3c Phytophthora infestans (PI)36.450 µg/mL nih.gov

V. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural characterization of organic molecules like "Methyl 4-chloropyrimidine-5-carboxylate".

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of adjacent functional groups.

Pyrimidine (B1678525) Ring Protons: The protons on the pyrimidine ring (at positions 2 and 6) are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.5 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboxylate groups.

Methyl Protons: The protons of the methyl group (-OCH₃) of the ester will appear as a sharp singlet, typically in the range of δ 3.5 to 4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

For a related compound, "Methyl pyrimidine-5-carboxylate", the proton NMR spectrum shows signals that can be used for comparison.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give a distinct signal.

Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) in the ester is expected to have the highest chemical shift, typically in the range of 160-170 ppm.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will appear in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the chlorine (C4) will be significantly influenced by the halogen's electronegativity.

Methyl Carbon: The carbon atom of the methyl group (-OCH₃) will appear at a much lower chemical shift, typically in the range of 50-60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H (C2-H)8.5 - 9.5-
Pyrimidine H (C6-H)8.5 - 9.5-
Methyl H (-OCH₃)3.5 - 4.0-
Carbonyl C (C=O)-160 - 170
Pyrimidine C (C2)-150 - 160
Pyrimidine C (C4)-155 - 165
Pyrimidine C (C5)-115 - 125
Pyrimidine C (C6)-150 - 160
Methyl C (-OCH₃)-50 - 60

Note: The chemical shift values are predictions based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," a COSY spectrum would show correlations between coupled protons. However, as the pyrimidine protons are expected to be singlets, significant COSY correlations within the ring are not anticipated unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the pyrimidine ring carbons that bear a proton (C2 and C6) and the methyl carbon to their corresponding proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

The predicted monoisotopic mass of "this compound" is 172.00395 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺173.01123128.7
[M+Na]⁺194.99317139.1
[M-H]⁻170.99667130.0
[M+NH₄]⁺190.03777147.4
[M+K]⁺210.96711136.8
[M]⁺172.00340132.2

Data obtained from computational predictions. chemicalbook.com

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of "this compound". The choice of technique would depend on the compound's volatility and thermal stability.

LC-MS: This is a versatile technique suitable for a wide range of compounds. In an LC-MS analysis, the compound would first be separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight. Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), would provide structural information. Expected fragmentation might include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the chlorine atom.

GC-MS: If the compound is sufficiently volatile and thermally stable, GC-MS can be used. In this technique, the compound is vaporized and separated by gas chromatography before entering the mass spectrometer. Electron ionization (EI) is typically used in GC-MS, which often leads to more extensive fragmentation compared to ESI. The fragmentation pattern would be a characteristic fingerprint of the molecule, showing fragments corresponding to the loss of various functional groups, which helps in confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the region of 1200-1300 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce several bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: The C-H stretching vibrations of the aromatic pyrimidine ring would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Ester)1720 - 1740Strong
C-O (Ester)1200 - 1300Strong
C=N / C=C (Aromatic)1400 - 1600Medium to Strong
C-H (Aromatic)> 3000Medium to Weak
C-H (Methyl)< 3000Medium to Weak
C-Cl600 - 800Medium to Strong

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for "this compound" is publicly available, a study on the related compound, "Methyl 4-amino-2-chloropyrimidine-5-carboxylate," provides insight into the type of information that can be obtained. In that study, X-ray diffraction analysis revealed that the pyrimidine ring is nearly planar. nih.gov The analysis also detailed the bond lengths and angles within the molecule and described the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.gov

For "this compound," a successful X-ray crystallographic analysis would:

Confirm the planar nature of the pyrimidine ring.

Provide precise measurements of the C-Cl, C=O, and other bond lengths and angles.

Reveal the conformation of the methyl carboxylate group relative to the pyrimidine ring.

Elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding.

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for designing new molecules with specific functionalities.

Crystal Packing and Intermolecular Interactions

Specific research detailing the crystal packing and intermolecular interactions of this compound through methods like single-crystal X-ray diffraction is not available in the reviewed scientific literature. An analysis of these features requires precise crystallographic data, including unit cell dimensions, space group, and atomic coordinates, which have not been published. Without this foundational data, a factual description of hydrogen bonds, halogen bonds, π-π stacking, or other non-covalent interactions that govern the solid-state architecture of this specific compound cannot be provided.

Conformational Analysis

A conformational analysis of this compound, which would describe the spatial arrangement of its atoms, including the planarity of the pyrimidine ring and the orientation of the methyl carboxylate substituent, is contingent on experimental structural data. As no crystal structure or equivalent gas-phase studies have been published, a detailed and accurate discussion of bond angles, dihedral angles, and the molecule's preferred conformation is not possible at this time.

Chromatographic Purity and Characterization (HPLC, GC)

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for assessing the purity of chemical compounds, specific methods and conditions developed for the analysis of this compound have not been reported in the literature. Essential parameters for reproducing such analyses—including the type of column, mobile phase composition (for HPLC), carrier gas (for GC), flow rates, and detector settings—are not publicly documented for this compound.

Vi. Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For pyrimidine (B1678525) derivatives, DFT calculations can elucidate key parameters that govern their chemical behavior. While specific DFT studies on Methyl 4-chloropyrimidine-5-carboxylate are not extensively documented in publicly available literature, the principles can be understood from studies on structurally similar compounds, such as other substituted pyrimidine carboxylates.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and stability.

Key Electronic and Reactivity Descriptors from DFT:

Parameter Description Significance for Reactivity
HOMO Energy (Highest Occupied Molecular Orbital) The energy of the outermost electron-containing orbital.Indicates the ability to donate electrons. Higher HOMO energy suggests greater reactivity as an electron donor.
LUMO Energy (Lowest Unoccupied Molecular Orbital) The energy of the lowest energy orbital without electrons.Indicates the ability to accept electrons. Lower LUMO energy suggests greater reactivity as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.
Mulliken Atomic Charges A theoretical distribution of the total charge of the molecule among its constituent atoms.Helps to identify atoms that are more likely to be involved in electrostatic interactions or reactions.

For a molecule like this compound, DFT calculations would likely reveal that the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group are regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the chlorine atom would be an electrophilic center, susceptible to nucleophilic substitution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in solution or interacting with a biological target.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its movement and calculating the potential energy of different arrangements. The rotation around the bond connecting the carboxylate group to the pyrimidine ring is a key degree of freedom that would be explored.

Analyze Solvent Effects: Understand how the presence of a solvent, such as water or an organic solvent, influences the molecule's conformation and dynamics.

Study Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as a protein receptor, to understand binding modes and affinities.

While specific MD simulation studies on this compound are not readily found, the methodology is widely applied in drug discovery and materials science to understand the behavior of small molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.org QSAR models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov

A QSAR study on a series of pyrimidine derivatives, including analogs of this compound, would typically involve the following steps:

Data Set Collection: Assembling a set of pyrimidine derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

While a specific QSAR model for this compound is not available, general QSAR studies on pyrimidine derivatives have shown that descriptors related to molecular shape, hydrophobicity, and electronic properties are often important for their biological activity. bookpi.org

Examples of Descriptors Used in QSAR Studies:

Descriptor Type Examples Information Provided
Topological Molecular Weight, Wiener IndexSize and branching of the molecule.
Electronic Dipole Moment, Atomic ChargesDistribution of electrons in the molecule.
Steric Molar Refractivity, van der Waals VolumeSize and shape of the molecule.
Hydrophobic LogPThe lipophilicity of the molecule.

Retrosynthetic Analysis Software Applications

Retrosynthetic analysis is a technique used by chemists to plan the synthesis of organic molecules. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. In recent years, software applications have been developed to automate and assist in this process.

Software such as SYNTHIA® (formerly Chematica) and others can be used to propose synthetic routes for a target molecule like this compound. synthiaonline.comsigmaaldrich.com These programs utilize a vast database of chemical reactions and synthetic strategies to generate plausible retrosynthetic pathways.

For this compound, a retrosynthetic analysis might suggest disconnections based on well-established pyrimidine synthesis methods. researchgate.net One common approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species. advancechemjournal.com

A plausible retrosynthetic pathway for this compound could involve:

Disconnection of the pyrimidine ring: Breaking the ring to reveal simpler precursors such as a substituted amidine and a three-carbon component with appropriate functional groups.

Functional group interconversion: Transforming the chloro and carboxylate groups to simplify the precursors further.

The use of retrosynthetic analysis software can accelerate the process of designing a synthetic route by suggesting multiple possibilities that a chemist can then evaluate based on factors like yield, cost, and stereoselectivity. synthiaonline.com

Vii. Patents and Commercial Research Landscape

Patent Analysis for Novel Synthetic Routes and Applications

While specific patents detailing the synthesis of Methyl 4-chloropyrimidine-5-carboxylate are not extensively found in the public domain, its inclusion in broader patents highlights its role as a key intermediate. For instance, U.S. Patent US10851096B2, which focuses on aryl and heteroaryl amides with potential anti-proliferative, anti-thrombotic, and anti-viral activities, lists this compound as a relevant chemical compound. google.com This suggests its use in the synthesis of a diverse range of biologically active molecules.

Another notable mention is in Chinese patent CN113735830B, which describes a class of hydroxamic acid derivatives and their applications. google.com The inclusion of this compound in this patent points to its utility in creating novel compounds with potential therapeutic applications, likely as a starting material or a key building block in a multi-step synthesis.

The general class of chloropyrimidines is well-represented in patent literature, often cited for their role as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals due to their reactive nature, which allows for further chemical modifications. lookchem.com

Industrial Production and Scaling-Up Research

Information regarding the specific industrial-scale production and extensive scaling-up research for this compound is not widely published in academic literature. However, its availability from various chemical suppliers, including those that offer custom synthesis and contract manufacturing, indicates that established, albeit proprietary, manufacturing processes exist. guidechem.com These suppliers often highlight their capacity for producing APIs and intermediates, suggesting that the synthesis of this compound can be scaled to meet industrial demands. lookchem.com

The production of related chloropyrimidine derivatives often involves modern organic chemistry methods to ensure high purity and yield, which are critical factors for industrial applications. alibaba.com The challenges in scaling up the production of such fine chemicals often revolve around optimizing reaction conditions, ensuring safety, and minimizing environmental impact, areas where continuous research and development are likely focused within commercial entities.

Role as a Fine Chemical and Reagent

This compound serves as a valuable fine chemical and reagent, primarily functioning as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and an ester group on a pyrimidine (B1678525) ring, makes it an attractive starting material for creating more complex molecules. lookchem.comnih.govresearchgate.net

The pyrimidine core is a common scaffold in many biologically active compounds, and the chloro- and ester- functionalities of this molecule provide two distinct points for chemical modification. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups, while the ester can be hydrolyzed or converted to other derivatives. This dual reactivity makes it a key component in the construction of compound libraries for drug discovery and medicinal chemistry research. nih.govresearchgate.netcsmres.co.uk

Its application as an intermediate in the production of Active Pharmaceutical Ingredients (APIs) is a significant aspect of its commercial value. lookchem.com Medicinal chemists utilize such building blocks to synthesize novel compounds for screening against various biological targets. csmres.co.uk

Below is a table summarizing the key attributes of this compound as a commercial chemical:

AttributeDescriptionSource(s)
CAS Number 1246471-45-3 lookchem.com
Primary Use Pharmaceutical Intermediate, Building Block lookchem.comlookchem.com
Key Features Reactive chlorine atom, Ester functionality lookchem.com
Commercial Availability Available from multiple chemical suppliers lookchem.comlookchem.comnih.gov
Mentioned in Patents Yes, as a component in the synthesis of larger molecules google.comgoogle.com

Viii. Concluding Remarks and Future Research Perspectives

Emerging Trends in Pyrimidine (B1678525) Chemistry

The field of pyrimidine chemistry is currently driven by the pursuit of more efficient and sustainable synthetic methodologies, the development of novel therapeutic agents, and the exploration of their applications in materials science. The core structure of pyrimidine is a fundamental component of nucleobases, rendering its derivatives of high interest for biological applications.

Recent advancements have focused on the C-H functionalization of pyrimidine rings, offering a more direct and atom-economical approach to creating diverse derivatives. This trend moves away from traditional cross-coupling reactions that often require pre-functionalized starting materials. For a compound like Methyl 4-chloropyrimidine-5-carboxylate, this could mean more efficient pathways to introduce new functional groups at various positions on the pyrimidine ring, expanding its synthetic utility.

Another significant trend is the incorporation of pyrimidine scaffolds into hybrid molecules. By combining the pyrimidine core with other pharmacologically active moieties, researchers aim to develop multifunctional drugs with improved efficacy and reduced side effects. The chloro- and carboxylate-substituents on this compound serve as versatile handles for such modifications.

Potential for Novel Applications and Derivations

The true potential of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. The methyl carboxylate group at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted into amides, esters, or other derivatives.

These derivatizations open the door to a multitude of potential applications. In medicinal chemistry, the pyrimidine core is a well-established pharmacophore found in numerous anticancer, antiviral, and antibacterial drugs. By strategically modifying this compound, it is conceivable to design novel inhibitors of kinases, proteases, or other enzymes implicated in disease. For instance, the introduction of specific side chains could lead to compounds that target the ATP-binding site of a particular kinase.

Beyond pharmaceuticals, functionalized pyrimidines are also being explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials. The nitrogen atoms in the pyrimidine ring can influence the electronic properties of a molecule, and by tuning the substituents, it may be possible to develop new materials with desired photophysical characteristics.

Challenges and Opportunities in Future Research

While the potential is significant, the path forward for this compound is not without its challenges. A primary hurdle is the current lack of extensive, publicly available research specifically detailing its synthesis and reactivity. Detailed studies are needed to establish optimized reaction conditions for its derivatization and to fully characterize its chemical properties.

Despite these challenges, the opportunities for future research are abundant. A systematic investigation into the reactivity of this compound would provide a valuable roadmap for its use in organic synthesis. The synthesis and screening of a library of its derivatives could lead to the discovery of new compounds with interesting biological activities or material properties.

Furthermore, computational studies could be employed to predict the properties of novel derivatives and to guide synthetic efforts. By combining theoretical and experimental approaches, researchers can accelerate the exploration of the chemical space around this promising scaffold.

Q & A

Q. Advanced

  • Disorder : Split atoms into multiple positions (PART command in SHELXL) and refine occupancy factors. Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries.
  • Twinning : Use HKLF 5 format in SHELXL for twin refinement. Calculate the Flack parameter to confirm absolute structure. Validate with R₁/wR₂ convergence (< 5% discrepancy) .

How can Cremer-Pople puckering parameters analyze the pyrimidine ring conformation?

Advanced
Calculate puckering coordinates (Q, θ, φ) using Cremer-Pople’s method:

Define a reference plane via least-squares fitting of ring atoms.

Compute out-of-plane displacements (zᵢ) and derive amplitude (Q) and phase angles (θ, φ).

Compare to ideal conformers (e.g., planar Q = 0; chair Q > 0.5 Å). For this compound, analyze steric effects of substituents on ring distortion .

What parameters are critical when studying nucleophilic substitution reactivity at the C4-Cl position?

Q. Basic

  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Leaving Group : Compare Cl with other halogens (e.g., Br) via Hammett σₚ constants.
  • Nucleophile Screening : Test amines (e.g., benzylamine) or thiols, monitoring kinetics via ¹H NMR. Optimize temperature (60–100°C) to balance reaction rate and decomposition .

How should researchers design experiments to validate synthetic intermediates?

Q. Basic

  • In-Situ Monitoring : Use FTIR or Raman spectroscopy to track Cl⁻ release during chlorination.
  • Isolation : Quench aliquots at intervals, isolate intermediates (e.g., methyl 4-hydroxypyrimidine-5-carboxylate), and characterize via melting point and elemental analysis.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.